Agrimol D

Description

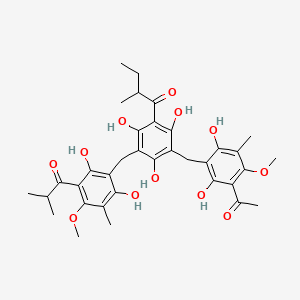

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-[3-[(3-acetyl-2,6-dihydroxy-4-methoxy-5-methylphenyl)methyl]-5-[[2,6-dihydroxy-4-methoxy-3-methyl-5-(2-methylpropanoyl)phenyl]methyl]-2,4,6-trihydroxyphenyl]-2-methylbutan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H42O12/c1-10-14(4)26(38)23-31(43)20(11-18-27(39)15(5)34(46-8)22(17(7)36)30(18)42)29(41)21(32(23)44)12-19-28(40)16(6)35(47-9)24(33(19)45)25(37)13(2)3/h13-14,39-45H,10-12H2,1-9H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDKGXNVKGGQDOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(=O)C1=C(C(=C(C(=C1O)CC2=C(C(=C(C(=C2O)C)OC)C(=O)C(C)C)O)O)CC3=C(C(=C(C(=C3O)C)OC)C(=O)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H42O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

654.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Synthesis and Advanced Derivatization Strategies

Pioneering Synthetic Routes for Agrimol D and Related Analogues

The synthesis of acylphloroglucinol-based natural products, including this compound and its analogues, often involves the construction and functionalization of the central phloroglucinol (B13840) core. Early work in this area laid the groundwork for more complex syntheses. For instance, the first total synthesis of acylphloroglucinol-based natural products like faberiones A, B, and E, isolated from Hypericum faberi, was achieved in a few linear steps from commercially available 1,3,5-trimethoxybenzene, a protected form of phloroglucinol. These syntheses involved key steps such as acylation, O-methoxy deprotection, selective iodination, tandem-Sonogashira cyclization, and C-geranylation. arkat-usa.org Similarly, the synthesis of other monomeric acyl phloroglucinols like grandinol has been reported through multi-step procedures starting from phloroglucinol, incorporating Friedel-Crafts acylation and subsequent functionalizations. anu.edu.au

Methodologies for Laboratory Synthesis of this compound Core Structure

The laboratory synthesis of the this compound core structure, which is based on the acylphloroglucinol framework, relies on established methodologies for assembling and functionalizing this scaffold.

Approaches to Acylphloroglucinol Backbone Assembly

The fundamental approach to assembling the acylphloroglucinol backbone involves the acylation of phloroglucinol or its protected derivatives. This is commonly achieved through Friedel-Crafts acylation using acyl chlorides or anhydrides, or via the Houben-Hoesch reaction utilizing alkyl nitriles as acylating agents. anu.edu.au Various methods for the acylation of phloroglucinol in the presence of Friedel-Crafts catalysts have been explored, including reactions in the presence of nitromethane (B149229) and dichloromethane (B109758) to produce acylphloroglucinols. google.com Green chemistry approaches, such as one-pot Friedel-Crafts acylation under solvent-free conditions using biodegradable catalysts, have also been developed for the synthesis of acylphloroglucinol analogues like triacetylphloroglucinol. researchgate.net

Another strategy involves the synthesis of acylphloroglucinol scaffolds from the rearrangement of pyranodienone substrates under acidic conditions. thieme-connect.com This diversity-oriented synthesis approach allows for the generation of a variety of scaffolds. thieme-connect.com

Key Reaction Steps and Intermediate Compound Formation (e.g., Friedel-Crafts alkylation, protective group chemistry)

Several key reaction steps are crucial in the synthesis of this compound and related acylphloroglucinols. Friedel-Crafts reactions, both acylation and alkylation, are central to introducing acyl chains and alkyl/prenyl groups onto the phloroglucinol core. anu.edu.aunih.gov Friedel-Crafts acylation typically employs acyl chlorides or anhydrides with Lewis acid catalysts like AlCl₃. anu.edu.aunih.gov Friedel-Crafts alkylation involves the alkylation of an aromatic ring using an alkyl halide, often in the presence of a strong Lewis acid catalyst. nih.gov

Protective group chemistry is indispensable in multi-step organic synthesis to prevent unwanted reactions at sensitive functional groups while transformations are carried out elsewhere in the molecule. pressbooks.pubwiley.comwikipedia.orgorganic-chemistry.org For acylphloroglucinols, phenolic hydroxyl groups are particularly reactive and often require protection during acylation or alkylation steps. Common protecting groups for hydroxyls include esters (e.g., acetate, benzoate, pivalate), silyl (B83357) ethers (e.g., TMS, TBDMS), and acetals (e.g., THP). wikipedia.orglibretexts.org The choice of protecting group depends on its compatibility with the reaction conditions and the ease of its subsequent removal (deprotection). wiley.comorganic-chemistry.org For instance, phenolic hydroxyl groups have been protected with benzyl (B1604629) ethers to avoid undesirable side reactions during acylation, with deprotection achieved through catalytic hydrogenation.

Intermediate compounds formed during these syntheses include various acylated and alkylated phloroglucinol derivatives. For example, in the synthesis of grandinol, phloroisovalerophenone is formed via Friedel-Crafts acylation of phloroglucinol with isovaleryl chloride, followed by formylation and methylation steps. anu.edu.au The synthesis of Agrimol B involved the functionalization of the phloroglucinol backbone with methyl and methoxy (B1213986) groups via alkylation, and the introduction of butanoyl and methylbutanoyl side chains using acyl chloride intermediates under acidic conditions.

Design and Synthesis of Novel this compound Derivatives and Analogues for Structure-Activity Relationship Studies

The synthesis of novel this compound derivatives and analogues is a crucial aspect of structure-activity relationship (SAR) studies, aiming to understand how structural modifications influence biological properties. mdpi.comnih.govnih.gov By synthesizing compounds with variations in the acyl chains, alkylation patterns, or oxidation states, researchers can probe the structural features essential for activity.

Approaches to designing analogues involve modifying the existing substituents on the acylphloroglucinol core or introducing new ones. This can include altering the length and branching of acyl chains, changing the nature and position of alkyl or prenyl groups, or modifying the oxidation state of the molecule. For example, studies on geranylated acylphloroglucinol analogues have shown that the length of the acyl substituent can impact activity. uel.ac.uk

Synthetic strategies for creating these analogues often build upon the methods used for the parent compound, adapting acylation, alkylation, and functionalization steps to incorporate the desired structural changes. Diversity-oriented synthesis approaches, which allow for the rapid generation of a range of related scaffolds, are particularly valuable in SAR studies. thieme-connect.com The synthesis of specific analogues, such as those with modified acyl chains or different glycosylation patterns, is undertaken to evaluate their biological potential. scielo.br

Detailed research findings from the synthesis and evaluation of analogues contribute to understanding the relationship between chemical structure and biological activity. For instance, studies on synthetic acylphloroglucinol scaffolds have identified compounds that reduce the levels of phosphorylated ribosomal S6 kinase, a marker for the activation of certain signaling pathways. thieme-connect.com

Stereochemical Considerations in the Synthesis of this compound

Stereochemistry plays a significant role in the synthesis of complex natural products like this compound, which can possess multiple stereogenic centers. pageplace.de Controlling the stereochemical outcome of reactions is essential to synthesize the desired enantiomer or diastereomer.

Synthetic strategies must consider methods for achieving stereoselectivity, such as using chiral reagents, catalysts, or auxiliaries. wikipedia.orgresearchgate.netslideshare.net Chiral auxiliaries are stereogenic groups temporarily incorporated into a molecule to direct the stereochemical outcome of a reaction, and they can typically be recovered afterward. wikipedia.org Asymmetric synthesis techniques, which aim to synthesize a specific stereoisomer, are often employed. wikipedia.org

While specific details on the stereochemical considerations in the synthesis of this compound are not extensively detailed in the provided snippets, the general principles of stereocontrolled synthesis are highly relevant. The synthesis of related natural products and complex molecules often involves strategies to establish contiguous stereocenters simultaneously or to control the absolute configuration of newly formed chiral centers. wikipedia.orgrsc.org The relative stereochemistry at certain positions in this compound has been noted. pageplace.de

The complexity of this compound's structure suggests that its synthesis would likely involve careful control over the formation of its stereocenters to match the naturally occurring isomer. This could involve diastereoselective or enantioselective reactions at various stages of the synthesis.

Molecular and Cellular Pharmacology of Agrimol D

Investigations into Antineoplastic Activities

Research into the antineoplastic activities of Agrimol D has examined its impact on various cellular processes critical for cancer progression.

Effects on Cancer Cell Proliferation and Migration

Studies have indicated that this compound can influence the behavior of certain cancer cell lines. Specifically, this compound has been reported to inhibit cell migration in A549 human lung adenocarcinoma cells. ijnrd.org While the provided search results mention effects on proliferation and migration in other cell lines, such as HCT116 colorectal cancer cells, these effects are primarily attributed to Agrimol B in the reviewed literature. nih.govfrontiersin.orgresearchgate.net Specific data on the effect of this compound on the proliferation of A549 or HCT116 cells was not detailed in the provided search results.

Mechanisms of Apoptosis Induction and Pathway Modulation

This compound has been shown to induce apoptosis in A549 human lung adenocarcinoma cells. ijnrd.org This pro-apoptotic effect is reported to involve the JNK signaling pathway in these cells. ijnrd.org The provided search results discuss the modulation of apoptosis-related proteins such as Bax, Caspase-3, and Bcl-2 in the context of antineoplastic activity; however, these specific mechanistic details were primarily associated with Agrimol B in the reviewed literature and not explicitly detailed for this compound. nih.govfrontiersin.orgresearchgate.net

Cell Cycle Progression Modulation

Information specifically detailing the effects of this compound on cell cycle progression, such as induction of G0 or G2/M phase arrest, was not found within the provided search results. Cell cycle modulation, including G0 arrest, has been reported for Agrimol B in certain cancer cell lines. wikipedia.orgmedchemexpress.comnih.govresearchgate.net

Modulation of Intracellular Reactive Oxygen Species (ROS) Dynamics and Oxidative Stress Responses

Specific data on the modulation of intracellular reactive oxygen species (ROS) dynamics or oxidative stress responses by this compound was not available in the provided search results. The role of ROS in oxidative stress and its link to mitochondrial dysfunction and apoptosis have been discussed in the literature, with some studies on related compounds like Agrimol B reporting increased ROS generation. nih.govfrontiersin.orgnih.govwikipedia.orgnih.govfrontiersin.org

Interference with Matrix Metalloproteinase Activity

Based on the available information, detailed research findings focusing solely on the chemical compound this compound and its specific interactions with the requested molecular targets (JNK signaling pathway, NQO1, SIRT1, PPARγ), its anti-inflammatory and immunomodulatory investigations (regulation of inflammatory signaling pathways like Sirt1/Nrf2 axis and MAPK pathways, modulation of cytokine expression, protective effects in in vitro models of cellular stress), and its antimicrobial properties against Staphylococcus aureus are not extensively available in the provided search results.

While the PubChem CID for this compound has been identified, the searches primarily yielded general information about the mentioned molecular targets, signaling pathways, and antimicrobial activity in the context of other compounds or biological processes, rather than specific data pertaining to this compound.

Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article strictly adhering to the provided outline and focusing solely on this compound, as the specific research findings linking this compound to each requested subsection were not found in the search results.

However, the PubChem CID for this compound and the CIDs for some of the mentioned proteins/pathways were identified.

Antimicrobial Properties

Comparative Analysis of Antimicrobial Efficacy Across Agrimol Analogues (e.g., Agrimol C)

While information specifically detailing the comparative antimicrobial efficacy of this compound against Agrimol C is limited in the provided search results, studies have investigated the antimicrobial activities of compounds derived from Agrimonia pilosa. Agrimol B, another phloroglucinol (B13840) from this plant, has shown antibacterial activity against plant pathogens. medchemexpress.com To provide a comparative analysis, specific research focusing on the direct comparison of this compound and Agrimol C's minimum inhibitory concentrations (MICs) or other relevant antimicrobial metrics against a panel of microorganisms would be required. The available information primarily highlights the presence of agrimol compounds, including this compound, in A. pilosa extracts known for various medicinal properties, which can include antimicrobial effects. nih.gov

Investigations into Metabolic Regulation

Research has explored the impact of agrimol compounds, particularly Agrimol B, on metabolic processes, offering insights into potential mechanisms that may be shared by this compound.

Studies on Agrimol B have demonstrated its ability to suppress adipogenesis, the process of fat cell formation. nih.gov This effect is mediated, at least in part, through the modulation of the SIRT1-PPARγ signaling pathway. nih.gov Agrimol B significantly inhibited the differentiation of 3T3-L1 adipocytes by reducing the expression of key markers involved in adipogenesis, such as PPARγ, C/EBPα, FAS, UCP-1, and apoE. nih.gov It was found that Agrimol B induced the cytoplasm-to-nucleus translocation of SIRT1. nih.gov The inhibition of adipogenesis by Agrimol B occurred in a dose-dependent manner during the early stages of differentiation, with an IC50 value of 3.35 ± 0.32 μM. nih.gov PPARγ is a nuclear receptor that plays a crucial role in adipocyte differentiation and glucose homeostasis, and its modulation is a strategy to regulate obesity and related diseases. nih.govmdpi.comdoc-developpement-durable.org SIRT1, an NAD+-dependent deacetylase, is involved in regulating obesity, insulin (B600854) resistance, and longevity, and acts as a key regulator of cellular stress responses and autophagy. nih.govmdpi.com The interaction between SIRT1 and PPARγ is significant, as SIRT1 can suppress adipogenesis by modifying PPARγ activity. frontiersin.org While these findings are specifically for Agrimol B, they suggest that this compound, as a related agrimol compound, may exert similar effects on adipogenesis and lipid metabolism through comparable pathways.

Here is a summary of the effects of Agrimol B on adipogenesis markers:

| Marker | Effect of Agrimol B Treatment |

| PPARγ | Reduced Expression |

| C/EBPα | Reduced Expression |

| FAS | Reduced Expression |

| UCP-1 | Reduced Expression |

| apoE | Reduced Expression |

| SIRT1 | Induced Cytoplasm-to-Nucleus Translocation and Expression medchemexpress.com |

Research indicates that extracts from Agrimonia species possess α-glucosidase inhibitory potential. mdpi.com α-Glucosidase is an enzyme in the digestive tract that breaks down complex carbohydrates into glucose, and its inhibition can help reduce postprandial hyperglycemia. mdpi.comnih.govwikipedia.org While specific data on this compound's α-glucosidase inhibition is not explicitly detailed in the provided results, related compounds from Agrimonia pilosa, such as ellagitannins, have been shown to contribute to this inhibitory activity. mdpi.com Acarbose (B1664774) is a known α-glucosidase inhibitor used clinically to manage type 2 diabetes. nih.govwikipedia.orgfishersci.ca Studies comparing the α-glucosidase inhibitory activity of A. asiatica extract to acarbose showed that the extract had a lower IC50 value (20.29 µg/mL) compared to acarbose (1214.25 µg/mL), indicating a higher inhibitory potential of the extract. mdpi.com Given that this compound is a constituent of Agrimonia pilosa, it is plausible that it contributes to the observed α-glucosidase inhibitory activity of the plant extract, although direct studies on isolated this compound are needed to confirm this.

Cellular Senescence Modulation

Investigations have begun to explore the potential of Agrimonia pilosa extract containing agrimols in modulating cellular senescence, a state where cells cease to proliferate and undergo various changes, contributing to aging and age-related diseases. mdpi.comcusabio.com

Cellular senescence is characterized by the expression of specific markers, including senescence-associated β-galactosidase (SA-βGal), p16INK4a, and p21CIP1, as well as the secretion of senescence-associated secretory phenotype (SASP) factors. mdpi.comcusabio.comnih.gov While direct studies on this compound's impact on these markers are not explicitly detailed, preliminary data on an Agrimonia pilosa extract containing agrimols suggested a potential to reduce senescent immune cells, specifically in a male population, indicated by a reduction in CD8+ T cells with high SA-βGal expression. mdpi.comresearchgate.net Agrimol B, another agrimol, has been reported to induce apoptosis in doxorubicin-induced senescent cells and reduce senescence markers like p16 and SASP factors in aged mice. mdpi.com Senescence is regulated by pathways involving tumor suppressor proteins like p53 and pRb, and the mTOR pathway also plays a role in senescence. cusabio.comnih.gov Although the effect of the Agrimonia pilosa extract on cell cycle markers and the Sirt1 gene was not observed in one study, possibly due to the heterogeneous cell population, the findings on SA-βGal and the effects of Agrimol B suggest that agrimols, including potentially this compound, may influence senescence pathways. mdpi.com

Immunosenescence, characterized by changes in immune cell subsets such as a decrease in naive T cells and an increase in memory T cells, contributes to increased susceptibility to infections and age-related diseases. mdpi.comwikipedia.org Preliminary human data on an Agrimonia pilosa extract containing agrimols indicated potential effects on immune cell subsets in middle-aged males with immunosenescence. mdpi.comresearchgate.net The study observed an increase in the proportion of naive CD8+ T cells and a decrease in the number of effector memory CD8+ T cells with the consumption of the extract. mdpi.comresearchgate.net These changes suggest a potential role for agrimols in modulating immune cell homeostasis in the context of aging. While these results are preliminary and specific to the extract containing agrimols rather than isolated this compound, they highlight a promising area for further investigation into the effects of this compound on immune cell subsets and the maintenance of immune homeostasis during aging. mdpi.comresearchgate.net

Structure Activity Relationship Sar Studies of Agrimol D and Analogues

Elucidating Structural Determinants for Specific Biological Efficacy

The biological efficacy of Agrimol D and its analogues is intrinsically linked to their unique chemical structures. These compounds are acylphloroglucinol derivatives, characterized by a core phloroglucinol (B13840) ring with various acyl and other substituent groups. The specific nature and arrangement of these groups are the primary determinants of their biological activity.

Research into the agrimol class of compounds indicates that their bioactivity is highly dependent on the substitutions on the core phloroglucinol scaffold. Key structural features that influence efficacy include:

The nature of the acyl groups: The type of acyl side chains attached to the phloroglucinol core is a critical factor. Variations in the length, branching, and saturation of these chains can significantly alter the compound's interaction with biological targets.

Hydroxyl group positioning: The phenolic hydroxyl groups on the phloroglucinol ring are essential for activity, likely participating in hydrogen bonding with target proteins or acting as antioxidants through radical scavenging.

Additional ring systems: The presence and type of other appended ring structures, which differentiate the various agrimol analogues, create distinct three-dimensional shapes and electronic distributions, thereby influencing target specificity and binding affinity.

By analyzing the structures of different agrimols, researchers can infer which molecular components are essential for a particular biological outcome. For instance, specific side chains may confer enhanced lipophilicity, allowing for better cell membrane penetration, while other modifications might improve the compound's fit within the active site of a target enzyme.

Comparative Analysis of Biological Activities Among Agrimol A, B, C, D, E, F, and G

A comparative analysis of the biological activities of different agrimol analogues reveals how subtle structural modifications can lead to significant changes in their pharmacological profiles. While a single comprehensive study testing all analogues (A-G) against a wide range of targets is not available in the current literature, fragmented reports allow for a preliminary comparison.

Different agrimol compounds have been investigated for various effects, including hepatoprotective and antimicrobial activities. For example, studies have shown that Agrimol A, D, and E exhibit moderate protective effects on liver cells. nih.gov In contrast, Agrimol C, F, and G have demonstrated notable antimicrobial properties, particularly against certain pathogenic bacteria. nih.gov These differences underscore the principle that specific structural variations are responsible for distinct biological activities.

The following interactive table summarizes the reported biological activities for this group of compounds, highlighting the functional divergence within the agrimol family.

| Compound | Reported Biological Activity | Research Findings |

| Agrimol A | Hepatoprotective | At a concentration of 10 μM, showed a moderate protective effect in p-n-acetyl-p-aminophenol-induced HepG2 cells, increasing cell viability. nih.gov |

| Agrimol B | Anticancer | Has been studied for its ability to impede the cell cycle progression of cancer cells. |

| Agrimol C | Antimicrobial | Completely inhibits the growth of methicillin-resistant Staphylococcus aureus, Bacillus cereus, and Gardnerella species. nih.gov |

| This compound | Hepatoprotective | At a concentration of 10 μM, showed a moderate protective effect in p-n-acetyl-p-aminophenol-induced HepG2 cells, increasing cell viability. nih.gov |

| Agrimol E | Hepatoprotective | At a concentration of 10 μM, showed a moderate protective effect in p-n-acetyl-p-aminophenol-induced HepG2 cells, increasing cell viability. nih.gov |

| Agrimol F | Antimicrobial | Completely inhibits the growth of methicillin-resistant Staphylococcus aureus, Bacillus cereus, and Gardnerella species. nih.gov |

| Agrimol G | Antimicrobial | Completely inhibits the growth of methicillin-resistant Staphylococcus aureus, Bacillus cereus, and Gardnerella species. nih.gov |

Data compiled from available research. A lack of entry indicates that specific comparative data was not found in the reviewed sources.

Rational Design Principles for Enhancing or Modulating this compound Bioactivity

Based on the structure-activity relationships observed among the agrimol analogues, several rational design principles can be formulated to enhance or modulate the bioactivity of this compound. The goal of rational design is to make targeted modifications to a lead compound's structure to improve its efficacy, selectivity, or pharmacokinetic properties.

Key principles for the rational design of novel this compound analogues include:

Modification of Acyl Side Chains: Given that this compound shows hepatoprotective activity, its acyl side chains could be systematically altered. For instance, increasing or decreasing chain length, introducing unsaturation (double or triple bonds), or adding functional groups like hydroxyls or halogens could enhance its interaction with hepatoprotective targets.

Mimicking Features of More Active Analogues: To introduce antimicrobial activity into the this compound scaffold, medicinal chemists could synthesize hybrids that incorporate the specific structural motifs found in the potent antimicrobial analogues Agrimol C, F, and G. This could involve grafting the side chains or substituent patterns from these compounds onto the this compound core.

Computational Modeling and Docking: Utilizing in silico methods, researchers can model the interaction of this compound with potential biological targets. These models can predict which modifications would lead to stronger binding interactions. For example, docking studies could reveal pockets in a target protein's active site where a new functional group on the this compound structure could form favorable interactions, such as hydrogen bonds or hydrophobic contacts.

Improving Pharmacokinetic Properties: Rational design can also address the absorption, distribution, metabolism, and excretion (ADME) properties of this compound. Modifications such as adding polar groups could enhance solubility, while other changes might be designed to block sites of metabolic breakdown, thereby increasing the compound's half-life and bioavailability in the body.

Through the iterative process of designing, synthesizing, and testing new analogues based on these principles, it is possible to develop novel compounds derived from this compound with significantly improved therapeutic potential.

Advanced Analytical and Methodological Approaches in Agrimol D Research

Isolation and Purification Techniques from Natural Sources

The extraction of Agrimol D from its natural sources, primarily the aerial parts of Agrimonia pilosa, is a critical first step that presents significant challenges due to the presence of numerous structurally similar phloroglucinol (B13840) derivatives. researchgate.net Conventional methods such as silica (B1680970) gel column chromatography are often employed for the initial separation of compounds based on polarity. researchgate.netmdpi.com However, the low polarity and similar structures of many phloroglucinols in the plant make separation by standard normal-phase or reversed-phase chromatography difficult. researchgate.net

To overcome these challenges, more advanced and efficient techniques are utilized:

Counter-Current Chromatography (CCC) : This technique has proven effective for separating non-polar phloroglucinol derivatives. High-performance counter-current chromatography (HPCCC), in particular, is a versatile method for producing enriched fractions or high-purity compounds on a semi-preparative scale. researchgate.netnih.gov A two-step elution process with non-aqueous solvent systems, such as n-hexane-acetonitrile-dichloromethane-methanol, can be used to successfully isolate compounds with purities exceeding 95%. researchgate.net

Macroporous Resin Adsorption : This method is used to enrich polyphenols from plant extracts. nih.gov While effective for initial purification, the resulting products may have relatively low purity, necessitating further steps. nih.gov

Combined Purification Strategies : To achieve higher purity, a combinatorial approach is often necessary. An integrated strategy employing macroporous resin adsorption followed by liquid-liquid extraction has been proposed as an efficient protocol. nih.gov This multi-step process leverages different separation principles to remove a wider range of impurities.

Table 1: Key Isolation and Purification Techniques for this compound and Related Compounds

| Technique | Principle of Separation | Application in this compound Research |

|---|---|---|

| Silica Gel Column Chromatography | Adsorption based on polarity. | Initial fractionation of crude plant extracts. researchgate.netmdpi.com |

| Counter-Current Chromatography (CCC/HPCCC) | Partitioning between two immiscible liquid phases. | Separation of structurally similar, low-polarity phloroglucinols. researchgate.netnih.gov |

| Macroporous Resin Adsorption | Adsorption based on molecular size and polarity. | Enrichment of total polyphenols from extracts. nih.gov |

| Liquid-Liquid Extraction | Differential solubility in immiscible solvents. | Further purification and removal of impurities post-resin adsorption. nih.gov |

Spectroscopic Characterization Methods for Structural Elucidation

Once isolated, the precise chemical structure of this compound is determined using a combination of spectroscopic techniques. Each method provides unique information about the molecule's atomic composition, connectivity, and functional groups. mdpi.commdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is a cornerstone technique for structural elucidation, providing detailed information about the carbon-hydrogen framework of a molecule. researchgate.net Both 1D (¹H-NMR, ¹³C-NMR) and 2D (e.g., COSY, HMQC) experiments are used to map out atomic connectivity and confirm the structure of complex natural products. mdpi.comnih.gov It is indispensable for determining the structure of new compounds and analyzing chemical compositions. researchgate.net

Mass Spectrometry (MS) : MS provides information on the molecular weight and elemental composition of a compound by measuring its mass-to-charge ratio. nih.gov High-resolution mass spectrometry (HR-MS) can determine the molecular formula with high accuracy. Tandem mass spectrometry (MS/MS) is used to fragment the molecule, and the resulting fragmentation pattern provides valuable clues about its substructures. nih.gov

Infrared (IR) Spectroscopy : Fourier-transform infrared spectroscopy (FT-IR) is a rapid, non-destructive technique used to identify the functional groups present in a molecule, such as hydroxyl (-OH), carbonyl (C=O), and aromatic (C=C) groups, by measuring the absorption of infrared radiation. mdpi.com

Table 2: Spectroscopic Methods for Structural Elucidation of this compound

| Spectroscopic Method | Information Provided | Relevance to this compound |

|---|---|---|

| Nuclear Magnetic Resonance (NMR) | Detailed carbon-hydrogen framework, atom connectivity, stereochemistry. | Primary tool for definitive structure determination. mdpi.comresearchgate.net |

| Mass Spectrometry (MS) | Molecular weight, elemental formula, structural fragments. | Confirms molecular mass and aids in identifying substructures. nih.govnih.gov |

| Infrared (IR) Spectroscopy | Presence of specific functional groups (e.g., -OH, C=O). | Confirms key chemical features of the phloroglucinol core. mdpi.com |

Chromatographic Analysis for Quantitative Determination and Fingerprinting

Chromatographic methods are essential for both the qualitative and quantitative analysis of this compound in complex mixtures like plant extracts or biological samples. mdpi.com

High-Performance Liquid Chromatography (HPLC) : HPLC is a powerful and robust technique for separating and quantifying non-volatile compounds. nih.gov When coupled with a suitable detector, such as a Diode Array Detector (DAD) or Ultraviolet (UV) detector, it allows for the accurate determination of the concentration of this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS) : The coupling of liquid chromatography with mass spectrometry has become an invaluable tool for the metabolic profiling of plant samples. nih.govmdpi.com LC-MS and its more advanced form, LC-MS/MS, provide high sensitivity and selectivity, enabling the detection and quantification of this compound even at very low concentrations. mdpi.comresearchgate.net This method is particularly useful for pharmacokinetic studies, where it can be used to measure the concentration of the compound in plasma. researchgate.net

Capillary Electrophoresis (CE) : While less common than HPLC, CE is another high-resolution separation technique that can be applied to the analysis of phenolic compounds. It separates molecules based on their charge-to-size ratio in an electric field.

Table 3: Chromatographic Techniques for this compound Analysis

| Technique | Primary Use | Key Advantages |

|---|---|---|

| HPLC | Quantification and purity assessment. | Robust, reproducible, rapid analysis. nih.gov |

| LC-MS & LC-MS/MS | Identification and quantification in complex matrices (e.g., plasma). | High sensitivity, high selectivity, structural confirmation. mdpi.comresearchgate.net |

| Capillary Electrophoresis (CE) | High-efficiency separation. | Requires minimal sample volume, offers high resolution. |

In Silico Approaches for Molecular Target Prediction and Ligand-Protein Interactions

Computational methods are increasingly used to predict the biological targets of natural compounds like this compound and to understand how they interact at a molecular level. These in silico approaches can accelerate drug discovery by identifying promising therapeutic targets and mechanisms of action before extensive laboratory work is undertaken. mdpi.com

Network Pharmacology : This systems biology-based approach investigates the complex interactions between drug compounds, their multiple targets, and disease pathways. mdpi.comnih.gov By constructing and analyzing compound-target-disease networks, researchers can predict the potential pharmacological effects of this compound and elucidate its multi-target mechanism of action. nih.gov

Molecular Docking : This computational technique predicts the preferred orientation of a ligand (this compound) when bound to a target protein. mdpi.com It is used to model the interaction between the compound and its potential protein targets, calculating a binding affinity score that helps to rank and identify the most likely biological targets. nih.govresearchgate.net

Bioinformatics Analysis : Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment analyses are used to understand the biological processes and signaling pathways that are significantly associated with the predicted targets of this compound. nih.govnih.gov

Table 4: In Silico Methodologies in this compound Research

| Approach | Purpose | Outcome |

|---|---|---|

| Network Pharmacology | Predict multi-target mechanisms of action. | A network map linking this compound to potential protein targets and disease pathways. mdpi.comnih.gov |

| Molecular Docking | Simulate ligand-protein binding. | Prediction of binding poses and affinity scores for potential molecular targets. mdpi.comresearchgate.net |

| Bioinformatics Analysis | Identify relevant biological pathways. | Insight into the biological functions and signaling pathways likely modulated by this compound. nih.gov |

Cell-Based Assay Systems for Efficacy Evaluation

To evaluate the biological effects of this compound, a variety of cell-based assays are employed. These in vitro systems use cultured human or animal cells to assess the compound's impact on fundamental cellular processes, providing crucial data on its potential therapeutic efficacy. nuvisan.comnih.gov

Cell Viability Assays : These assays measure the number of healthy, metabolically active cells after treatment with this compound. nih.gov Common methods include the MTT assay, which measures mitochondrial activity, and ATP production assays, which quantify cellular ATP levels as an indicator of viability. nih.gov

Apoptosis Assays : These assays determine if this compound induces programmed cell death (apoptosis), a key mechanism for anti-cancer agents. creative-diagnostics.com Techniques include Annexin V/PI staining to detect early and late apoptotic cells via flow cytometry, DNA fragmentation assays (e.g., TUNEL assay), and measurement of caspase enzyme activation (e.g., caspase-3/7, -8, -9). nuvisan.comnih.gov

Cell Migration and Invasion Assays : To assess anti-metastatic potential, these assays measure the ability of this compound to inhibit cancer cell movement. The wound healing (or scratch) assay and the Transwell migration assay are commonly used to evaluate cell migration, while the Matrigel invasion assay measures the ability of cells to invade through an extracellular matrix barrier. nuvisan.com

Table 5: Common Cell-Based Assays for Evaluating this compound

| Assay Category | Specific Method(s) | Biological Question Addressed |

|---|---|---|

| Cell Viability / Proliferation | MTT Assay, ATP production assay. | Does this compound inhibit cell growth or kill cells? nih.gov |

| Apoptosis | Annexin V/PI Staining, Caspase Activation Assays, TUNEL Assay. | Does this compound induce programmed cell death? nuvisan.comcreative-diagnostics.comnih.gov |

| Cell Migration & Invasion | Wound Healing Assay, Transwell/Matrigel Assays. | Can this compound prevent cancer cell motility and invasion? nuvisan.com |

In Vitro Biochemical Assays for Enzyme Activity and Signaling Pathway Analysis

To delve deeper into the molecular mechanisms identified by in silico and cell-based studies, in vitro biochemical assays are used. These assays directly measure the expression and activity of specific proteins and genes involved in key cellular signaling pathways. murigenics.com

Western Blotting : This is a widely used technique to detect and quantify the expression levels of specific proteins in cell lysates. murigenics.com In this compound research, it can be used to measure changes in the levels of proteins involved in apoptosis (e.g., caspases, Bcl-2 family proteins) or other signaling pathways predicted by network pharmacology. nih.gov

Reverse Transcription Polymerase Chain Reaction (RT-PCR) : Quantitative RT-PCR (qRT-PCR) is used to measure the expression levels of specific genes by quantifying their messenger RNA (mRNA) transcripts. This allows researchers to determine if this compound affects cellular pathways at the level of gene transcription.

Enzyme Assays : These assays are designed to measure the activity of specific enzymes in the presence of this compound. They can determine whether the compound acts as an inhibitor or activator of key enzymes within a signaling cascade, providing direct evidence of its mechanism of action. murigenics.com

Table 6: In Vitro Assays for Mechanistic Analysis of this compound

| Assay | Purpose | Information Gained |

|---|---|---|

| Western Blotting | Quantify specific protein expression. | Confirms changes in protein levels within a signaling pathway (e.g., apoptosis proteins). nih.govmurigenics.com |

| RT-PCR | Quantify specific gene expression (mRNA). | Determines if this compound's effects are mediated by changes in gene transcription. |

| Enzyme Activity Assays | Measure the catalytic activity of a target enzyme. | Reveals direct inhibitory or activatory effects of this compound on key enzymes. murigenics.com |

Future Research Directions and Translational Potential of Agrimol D

Exploration of Underexplored Biological Activities and Novel Therapeutic Avenues for Agrimol D

Current knowledge regarding the biological activities of this compound is limited, with some indication of possible antitumor effects nih.gov. This highlights a significant need to systematically explore a wide spectrum of potential biological activities. Building upon the known properties of other Agrimonia pilosa constituents, such as the anticancer, anti-obesity, and renal protective effects reported for Agrimol B, researchers can hypothesize potential avenues for this compound nih.gov. Future studies should employ a range of in vitro and in vivo screening assays to identify previously unknown pharmacological effects. This includes evaluating its activity against various disease models, such as different types of cancer, metabolic disorders, inflammatory conditions, and infectious diseases. Identifying novel therapeutic avenues will require phenotypic screening and target-based approaches to uncover specific interactions with biological pathways and molecules. Given the diverse array of bioactive compounds found in natural sources and the success seen with related natural products, the exploration of underexplored activities of this compound is a crucial first step in determining its therapeutic promise cenmed.comresearchgate.netnih.govwikipedia.org.

Development of Advanced Synthetic Strategies for Scalable Production and Diversification of this compound Derivatives

To fully explore the biological potential and translational applications of this compound, the development of efficient and scalable synthetic strategies is essential. Natural abundance may not be sufficient for extensive research and potential clinical use. Future research should focus on developing both total synthesis routes and semi-synthetic approaches starting from more abundant precursors or related compounds found in Agrimonia pilosa. Key challenges include achieving high yields, stereocontrol, and cost-effectiveness. Furthermore, the structural complexity of this compound suggests the potential for generating a library of derivatives through molecular diversification strategies chem960.comnih.govbiotech-asia.orgencyclopedia.pub. This involves modifying specific functional groups or the core scaffold of this compound to create analogues with potentially improved potency, selectivity, pharmacokinetic properties, or novel biological activities. Advanced synthetic techniques, including catalytic reactions and flow chemistry, could be explored to enable sustainable and efficient production and diversification.

Deeper Mechanistic Elucidation of this compound's Broader Pharmacological Actions at the Molecular Level

Understanding the precise molecular mechanisms underlying any observed biological activities of this compound is critical for its rational development as a potential therapeutic agent. While some mechanisms have been proposed for related compounds like Agrimol B, such as modulation of mitochondrial function and specific signaling pathways, these need to be directly investigated for this compound nih.gov. Future research should employ a combination of biochemical, cell biology, and molecular biology techniques to identify the primary protein targets, enzymes, or pathways that this compound interacts with. This includes conducting binding assays, enzyme activity measurements, Western blotting, reporter gene assays, and gene expression profiling. Elucidating the downstream effects of these interactions will provide insights into how this compound modulates cellular processes and exerts its pharmacological effects nih.gov. Detailed mechanistic studies will not only validate observed activities but also help predict potential off-target effects and guide the design of more effective derivatives.

Integration of Multi-Omics Data (e.g., transcriptomics, proteomics) for a Comprehensive Systems-Level Understanding

To gain a holistic understanding of how this compound affects biological systems, integrating data from multiple omics technologies is a powerful approach. Future research should utilize transcriptomics to analyze changes in gene expression, proteomics to study alterations in protein levels and modifications, and potentially metabolomics to investigate metabolic pathway perturbations in response to this compound treatment. Integrating these diverse datasets through bioinformatics and systems biology approaches can reveal complex interactions and regulatory networks affected by the compound. This systems-level perspective can uncover key nodes or pathways that are central to this compound's effects, providing a more complete picture than single-omics studies alone. Such integrated analysis can help identify biomarkers of response or resistance and suggest potential combination therapies.

Preclinical Development of this compound and its Analogues as Research Tools and Probes for Biological Systems

Before any potential translation to clinical applications, this compound and its promising analogues must undergo rigorous preclinical development. This phase involves evaluating their efficacy and safety in relevant in vitro and in vivo models. Future research should include studies in cell-based assays to assess cytotoxicity, selectivity, and preliminary mechanistic insights. Subsequently, in vivo studies using appropriate animal models of specific diseases are necessary to evaluate efficacy, pharmacokinetics (absorption, distribution, metabolism, excretion), and preliminary toxicity. The development of this compound and its analogues as research tools and probes for biological systems is also a valuable translational avenue. Highly selective and potent derivatives can be synthesized and utilized to investigate specific biological processes or validate molecular targets, contributing to fundamental biological discovery independent of direct therapeutic use. This involves careful design and synthesis of probes, followed by their application in various biological assays and imaging techniques.

Q & A

Q. What are the established synthetic pathways for Agrimol D, and how do they compare to those of structurally related compounds like Agrimol B?

this compound is synthesized via reactions involving ethyl acetoacetate followed by oxidation steps, as outlined in early studies on Agrimol derivatives . This method shares similarities with the synthesis of Agrimol B and E, though specific reaction conditions (e.g., temperature, catalysts) may vary. Researchers should validate purity using HPLC or NMR, particularly since structural analogs like Agrimol B have demonstrated variability in bioactivity based on stereochemistry .

Q. How can researchers structurally characterize this compound and differentiate it from other Agrimol derivatives?

Methodological approaches include:

- Spectroscopic analysis : Use NMR (¹H, ¹³C) and high-resolution mass spectrometry (HRMS) to confirm molecular structure and functional groups.

- Chromatographic separation : Employ reverse-phase HPLC with UV detection to distinguish this compound from co-eluting analogs like Agrimol B or E, referencing retention times from prior studies .

- X-ray crystallography : If crystalline forms are obtainable, this provides definitive structural confirmation.

Q. What preliminary assays are recommended to assess this compound’s biological activity?

Begin with in vitro cytotoxicity screening (e.g., MTT assays) on cancer cell lines (e.g., A549, HeLa) to establish IC₅₀ values. For mechanistic hints, leverage findings from Agrimol B, which inhibits mitochondrial biogenesis via PGC-1α modulation . Include migration assays (Boyden chambers) and mitochondrial staining (e.g., MitoTracker) to evaluate cellular energy metabolism disruptions.

Advanced Research Questions

Q. How can researchers design experiments to investigate this compound’s mechanism of action, particularly in relation to mitochondrial pathways?

- Transcriptomic profiling : Perform RNA-seq or qPCR on treated cells to assess changes in mitochondrial biogenesis genes (e.g., PGC-1α, TFAM, NRF1), referencing Agrimol B’s suppression of oxidative phosphorylation .

- Metabolic flux analysis : Use Seahorse assays to measure oxygen consumption rate (OCR) and extracellular acidification rate (ECAR), comparing this compound’s effects to known PGC-1α inhibitors.

- Protein interaction studies : Employ co-immunoprecipitation (Co-IP) or surface plasmon resonance (SPR) to test if this compound directly binds PGC-1α or related transcription factors .

Q. How should researchers address contradictory results in this compound’s efficacy across different experimental models?

- Dose-response validation : Ensure consistency in concentration ranges (e.g., 100–300 nM for in vitro studies) and exposure times, as Agrimol B’s effects are time- and dose-dependent .

- Model-specific factors : Account for variations in cell line metabolism (e.g., A549 vs. primary cells) or animal models (e.g., xenograft vs. transgenic mice). For example, Agrimol B reduced tumor size in A549 xenografts but showed limited efficacy in other models .

- Off-target profiling : Use kinase/GPCR panels to identify non-mitochondrial targets that may explain discrepancies.

Q. What strategies are recommended for evaluating this compound’s potential toxicity and therapeutic window?

- In vitro toxicity screens : Test on non-cancerous cell lines (e.g., HEK293) and primary hepatocytes to assess selectivity.

- In vivo safety studies : Monitor organ histopathology (e.g., kidney, liver) in rodent models, drawing parallels to Agrimol B’s nephroprotective effects in cisplatin-induced AKI via Sirt1/Nrf2 activation .

- Pharmacokinetic profiling : Measure bioavailability, half-life, and metabolite formation using LC-MS/MS, as Agrimol derivatives may have poor solubility or rapid clearance.

Data Interpretation & Methodological Challenges

Q. How can researchers reconcile this compound’s in vitro potency with limited in vivo efficacy?

- Bioavailability optimization : Formulate this compound with carriers (e.g., liposomes) to enhance tissue penetration, as suggested by Agrimol B’s solubility challenges .

- Combination therapy testing : Pair this compound with chemotherapeutics (e.g., cisplatin) to assess synergistic effects, leveraging Agrimol B’s role in mitigating chemotherapy-induced organ damage .

Q. What statistical approaches are critical for analyzing this compound’s dose- and time-dependent effects?

- Longitudinal mixed models : For time-course data (e.g., tumor growth curves), account for repeated measures and inter-individual variability.

- Pathway enrichment analysis : Use tools like GSEA or DAVID to identify overrepresented pathways in omics datasets, contextualizing this compound’s effects within mitochondrial and metabolic networks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.